4-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(4-Chlorophenyl)sulfanylmethyl}pyridine is an organic compound that features a pyridine ring substituted with a chlorophenylsulfanyl group and a difluorophenylmethyl group
Vorbereitungsmethoden
The synthesis of 4-{(4-Chlorophenyl)sulfanylmethyl}pyridine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Analyse Chemischer Reaktionen
4-{(4-Chlorophenyl)sulfanylmethyl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions activated by the electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
4-{(4-Chlorophenyl)sulfanylmethyl}pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-{(4-Chlorophenyl)sulfanylmethyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-{(4-Chlorophenyl)sulfanylmethyl}pyridine stands out due to its unique combination of functional groups. Similar compounds include:
4-[(4-Chlorophenyl)sulfanyl]phthalonitrile: This compound shares the chlorophenylsulfanyl group but differs in the rest of its structure.
4-[(4-Chlorophenyl)sulfonyl]benzoic acid: This compound has a similar chlorophenylsulfanyl group but includes a sulfonyl group instead of the difluorophenylmethyl group.
Eigenschaften
CAS-Nummer |
820221-86-1 |
---|---|
Molekularformel |
C18H12ClF2NS |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)sulfanyl-(2,5-difluorophenyl)methyl]pyridine |
InChI |
InChI=1S/C18H12ClF2NS/c19-13-1-4-15(5-2-13)23-18(12-7-9-22-10-8-12)16-11-14(20)3-6-17(16)21/h1-11,18H |
InChI-Schlüssel |
OXPFIXSPZWEFHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC(C2=CC=NC=C2)C3=C(C=CC(=C3)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.